

An In-depth Technical Guide to 2,2-Dimethylcyclopentanone (CAS: 4541-32-6)

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Compound of Interest

Compound Name: 2,2-Dimethylcyclopentanone

Cat. No.: B1329810

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **2,2-dimethylcyclopentanone**, a key synthetic intermediate. The information is presented to support research and development activities in the chemical and pharmaceutical industries.

Physicochemical and Spectroscopic Properties

2,2-Dimethylcyclopentanone is a colorless to pale yellow liquid with a distinct, sweet odor.^[1] Its key physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₂ O	[2][3][4]
Molecular Weight	112.17 g/mol	[2][3][4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	143-145 °C	[5]
Density	0.894 g/mL at 25 °C	[5]
Refractive Index (n ₂₀ /D)	1.433	[5]
Flash Point	33 °C (91.4 °F) - closed cup	[5]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2,2-dimethylcyclopentanone**.

Spectrum	Data
¹ H NMR	Identity confirmed by ¹ H NMR.
¹³ C NMR	Spectra available from commercial suppliers.
Infrared (IR)	Spectra available, typically showing a strong carbonyl (C=O) stretch.
Mass Spectrometry (MS)	Mass spectra data are available for this compound.

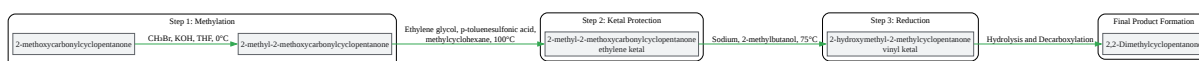
Synthesis of 2,2-Dimethylcyclopentanone

A patented method for the preparation of **2,2-dimethylcyclopentanone** involves a multi-step synthesis starting from 2-methoxycarbonylcyclopentanone. The general workflow is outlined

below.

Synthetic Workflow

The synthesis involves the methylation of 2-methoxycarbonylcyclopentanone, followed by ketal protection, reduction, and subsequent deprotection and cyclization to yield the final product.



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Caption: Synthetic pathway for **2,2-Dimethylcyclopentanone**.

Experimental Protocol (Illustrative)

The following is a generalized protocol based on patented synthesis methods.^[5] Researchers should consult the primary literature for precise experimental details.

Step 1: Methylation of 2-methoxycarbonylcyclopentanone To a solution of 2-methoxycarbonylcyclopentanone in tetrahydrofuran (THF) at 0°C, potassium hydroxide is added in portions. After stirring, methyl bromide is added dropwise while maintaining the temperature at 0°C. The reaction mixture is then worked up by pouring it into water and extracting with dichloromethane. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield 2-methyl-2-methoxycarbonylcyclopentanone.^[5]

Step 2: Ketal Protection 2-methyl-2-methoxycarbonylcyclopentanone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid are refluxed in methylcyclohexane for several hours. After cooling, water is added, and the layers are separated. The aqueous phase is extracted with methylcyclohexane, and the combined organic phases are washed and dried. Removal of the solvent under reduced pressure affords 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal.^[5]

Step 3: Reduction 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal is dissolved in 2-methylbutanol and heated to 75°C. Sodium metal is added in portions, and the reaction is maintained at this temperature for an hour. The reaction is quenched by the slow addition of ethanol at 0°C. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give 2-hydroxymethyl-2-methylcyclopentanone vinyl ketal.[5]

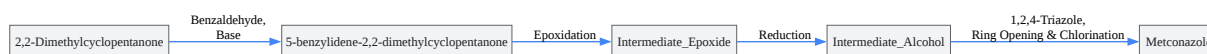
Step 4: Hydrolysis and Decarboxylation The intermediate from the previous step is subjected to acidic hydrolysis and decarboxylation to yield **2,2-dimethylcyclopentanone**.

Reactivity and Applications

2,2-Dimethylcyclopentanone serves as a versatile intermediate in organic synthesis. Its primary application is in the production of the fungicide Metconazole.

Synthesis of Metconazole

2,2-Dimethylcyclopentanone is a key starting material for the synthesis of Metconazole. The synthetic route involves a condensation reaction with a substituted benzyl compound, followed by a series of transformations including reduction, epoxidation, and ring-opening with a triazole.



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Caption: Synthesis of Metconazole from **2,2-Dimethylcyclopentanone**.

Key Reactions

- **Enolate Formation:** The alpha-protons of **2,2-dimethylcyclopentanone** can be abstracted by a base to form an enolate. This enolate can then be used in various nucleophilic addition and substitution reactions.
- **Baeyer-Villiger Oxidation:** This reaction converts the cyclic ketone into a lactone (a cyclic ester) using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). This reaction is a

powerful tool for ring expansion and the synthesis of esters.

Biological and Toxicological Information

Currently, there is limited publicly available data on the specific biological activities or detailed toxicological profile of **2,2-dimethylcyclopentanone** itself. Its primary relevance in a biological context is as a precursor to biologically active molecules like Metconazole. General safety precautions for handling flammable liquids should be observed. It is classified as a flammable liquid and can cause skin and eye irritation.

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